molecular formula C23H26N2O4S B11398428 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11398428
M. Wt: 426.5 g/mol
InChI Key: LUCZJLZBWLUELW-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an azepane ring, a sulfonyl group, a benzofuran moiety, and an acetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H26N2O4S/c1-17-6-11-21-18(16-29-22(21)14-17)15-23(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-2-3-5-13-25/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,24,26)

InChI Key

LUCZJLZBWLUELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often involving azepane and a suitable leaving group.

    Sulfonylation: The sulfonyl group is added through sulfonyl chloride reagents in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-[4-(morpholin-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran Core : Known for various biological activities.
  • Azepane Ring : Provides unique steric and electronic properties.
  • Sulfonamide Group : Enhances solubility and biological interactions.
PropertyValue
Molecular FormulaC22H26N2O3S
Molecular Weight398.52 g/mol
IUPAC NameThis compound
Chemical ClassBenzofuran Derivative

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors, particularly those associated with oxidative stress pathways. The sulfonamide group may facilitate interactions with target proteins, leading to altered signaling pathways that influence cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : Interacts with enzymes involved in metabolic pathways.
  • Receptor Modulation : Affects receptor activity related to neurotransmission and inflammation.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : Demonstrated ability to reduce inflammatory markers in vitro.

Case Studies

  • Anticancer Activity : A study conducted on human cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway .
  • Neuroprotective Effects : In animal models, the compound exhibited neuroprotective properties against oxidative stress-induced neuronal damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other compounds in the same class.

Compound NameAntitumor ActivityAnti-inflammatory Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6-methyl-benzofuran)YesYes
N-[4-(pyrrolidin-1-sulfonyl)phenyl]ModerateNo
N-[4-(azetidine-1-sulfonyl)phenyl]LowModerate

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